3-Bromo-vortioxetine hydrobromide is a chemical compound derived from vortioxetine, an antidepressant that acts primarily as a serotonin receptor modulator and inhibitor. This compound is characterized by the presence of a bromine atom in its structure, which can influence its pharmacological properties. Vortioxetine is known for its efficacy in treating major depressive disorder and has a unique mechanism of action that differentiates it from traditional selective serotonin reuptake inhibitors.
Vortioxetine hydrobromide is synthesized from vortioxetine, which itself was developed by Lundbeck and Takeda Pharmaceuticals. The hydrobromide salt form enhances the solubility and stability of the compound, making it suitable for pharmaceutical applications. The synthesis of 3-bromo-vortioxetine hydrobromide involves various chemical reactions, including halogenation and salt formation.
3-Bromo-vortioxetine hydrobromide is classified as a pharmaceutical compound and falls under the category of antidepressants. It is specifically a serotonin receptor modulator, impacting multiple serotonin receptors (5-HT1A, 5-HT1B, 5-HT3, 5-HT7) while also inhibiting the serotonin transporter.
The synthesis of 3-bromo-vortioxetine hydrobromide involves several key steps:
This synthetic route is noted for being relatively short and efficient, with a total recovery yield of approximately 52.6% .
The molecular formula for 3-bromo-vortioxetine hydrobromide is , with a molecular weight of approximately 379.37 g/mol. The structure features:
3-Bromo-vortioxetine hydrobromide can undergo various chemical reactions:
The mechanism of action for 3-bromo-vortioxetine hydrobromide involves:
This multifaceted approach allows for improved efficacy in treating major depressive disorder compared to traditional antidepressants .
3-Bromo-vortioxetine hydrobromide has several scientific uses:
3-Bromo-vortioxetine Hydrobromide is a halogenated derivative of the antidepressant vortioxetine, systematically named as 1-(2-((3-Bromo-2,4-dimethylphenyl)thio)phenyl)piperazine hydrobromide. Its molecular formula is C₁₈H₂₁BrN₂S·HBr (or alternatively represented as C₁₈H₂₂Br₂N₂S), with a molecular weight of 458.25 g/mol [1] [2]. The structure features:
The IUPAC name reflects the brominated core structure and salt formation: 1-[2-[[(3-Bromo-2,4-dimethylphenyl)sulfanyl]phenyl]piperazine hydrobromide [10]. The compound's CAS Registry Number is 2725536-51-4, distinguishing it from vortioxetine base (508233-74-7) and non-brominated vortioxetine hydrobromide (960203-27-4) [8] [9].
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
IUPAC Name | 1-[2-[[(3-Bromo-2,4-dimethylphenyl)sulfanyl]phenyl]piperazine hydrobromide |
CAS Registry Number | 2725536-51-4 |
Molecular Formula | C₁₈H₂₂Br₂N₂S |
Molecular Weight | 458.25 g/mol |
Synonyms | 3-Bromo-vortioxetine HBr; Vortioxetine Impurity |
Structural elucidation of 3-Bromo-vortioxetine Hydrobromide relies on complementary spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H and ¹³C NMR spectra confirm regioselective bromination at the 3-position of the dimethylphenyl ring. Key spectral assignments include [6] [10]:
Table 2: Key NMR Chemical Shifts (δ, ppm)
Proton/Carbon Position | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |
---|---|---|
Piperazine -NH⁺- | 9.12 (br s) | - |
Brominated Aromatic H | 7.45 (d, J=8.4 Hz) | 132.7 |
Methyl Group (C2) | 2.32 (s) | 17.2 |
Methyl Group (C4) | 2.28 (s) | 20.8 |
Piperazine -CH₂- | 3.10–3.45 (m) | 46.1, 52.3 |
Mass Spectrometry (MS)High-resolution ESI-MS shows characteristic isotopic patterns:
Infrared (IR) SpectroscopyKey IR absorptions (cm⁻¹):
While direct crystallographic data for 3-Bromo-vortioxetine Hydrobromide is limited, polymorph screening reveals critical insights:
Polymorphic stability studies indicate:
The bromine atom fundamentally alters physicochemical and pharmacological properties:
Structural ComparisonsTable 3: Structural and Property Comparisons
Compound | Molecular Weight | Lipophilicity (log P) | Key Structural Feature |
---|---|---|---|
Vortioxetine Base | 298.45 g/mol | 3.8 | Unsubstituted dimethylphenyl |
Vortioxetine Hydrobromide | 379.36 g/mol | 3.6 | Protonated piperazine |
3-Bromo-vortioxetine Hydrobromide | 458.25 g/mol | 4.9 | Bromine at C3 of aryl ring |
Vortioxetine Sulfoxide | 314.45 g/mol | 1.2 | S=O oxidation product |
Functional Implications
Analytical Utility
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1